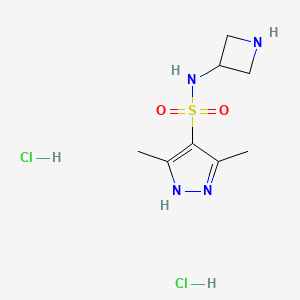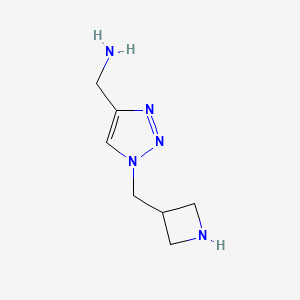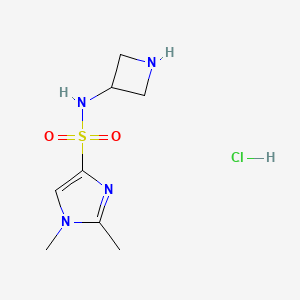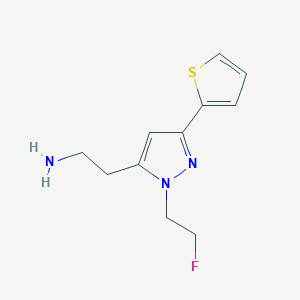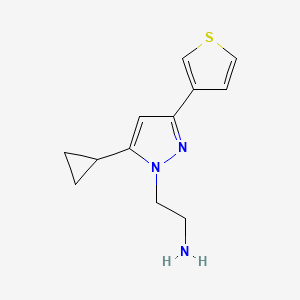
1-etil-3-fenil-1H-pirazol-4-carboximida
Descripción general
Descripción
1-Ethyl-3-phenyl-1H-pyrazole-4-carboximidamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an ethyl group at the 1-position, a phenyl group at the 3-position, and a carboximidamide group at the 4-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. The reaction typically requires heating under reflux conditions in the presence of an acid catalyst.
Subsequent Modifications: The resulting pyrazole can then be further modified by introducing the ethyl group at the 1-position and the carboximidamide group at the 4-position through additional chemical reactions.
Industrial Production Methods: Industrial production of 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can convert the carboximidamide group to a primary amine.
Substitution: Substitution reactions can replace the ethyl or phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as alcohols, aldehydes, and carboxylic acids.
Reduction Products: Primary amines and other reduced derivatives.
Substitution Products: A wide range of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1-Ethyl-3-phenyl-1H-pyrazole-4-carboximidamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, targeting various diseases such as cancer and inflammation.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives have been extensively studied for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
A related compound, a pyrazole-4-carboxamide derivative, was found to exhibit high affinity with succinate dehydrogenase (sdh) protein through hydrogen-bond and π – π stacking interactions . This interaction could potentially explain its biological activities.
Biochemical Pathways
It’s known that pyrazole derivatives can block the energy synthesis of pathogens by targeting succinate dehydrogenase (sdh) to inhibit mitochondrial electron transfer between succinate and ubiquinone .
Result of Action
Related pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may also have significant biological effects .
Comparación Con Compuestos Similares
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide is compared with other pyrazole derivatives, such as 3-phenyl-1H-pyrazole-4-carboxylic acid and 3-(3-ethoxylphenyl)-N'- (1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-5-carboxamide. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide.
Propiedades
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-16-8-10(12(13)14)11(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCKVXQJDUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




